Benzene-1,4-disulfonic acid
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Overview
Description
Benzene-1,4-disulfonic acid, also known as 1,4-Benzenedisulfonic acid, is a chemical compound with the molecular formula C6H6O6S2 . It has an average mass of 238.238 Da and a monoisotopic mass of 237.960571 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6O6S2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) . This indicates the presence of a benzene ring with two sulfonic acid groups attached at the 1 and 4 positions.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 238.24 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Electroreductive Fission and Compound Synthesis
Benzene-1,4-disulfonic acid is utilized in electrochemical reactions. For instance, its electroreductive fission in methanol yields phenol, a key chemical in various industrial processes. Additionally, in dry acetonitrile, this compound diesters and diamides undergo potentiostatic fission, resulting in the formation of monosulfonate-sulfinic acid or monosulfonamide-sulfinic acid along with alcohol or amine, which are valuable in organic synthesis (Horner & Schmitt, 1982).
Adsorption Studies with Activated Carbon Cloth
In environmental science, this compound has been studied for its interactions with activated carbon cloth during adsorption from aqueous solutions. This research is critical for understanding how benzene sulfonates, including this compound, interact with adsorbents, which has implications for water purification and pollution control (Ayranci & Duman, 2010).
Crystal Structure Analysis
Studies on the crystal structure of salts of this compound have contributed to the field of crystallography. These studies provide insights into the molecular arrangements and potential applications of these compounds in material science (Nagel, Eller & Bock, 1996).
Applications in Materials Science
This compound has been employed in the synthesis of novel materials. For example, it was used in situ to create an unprecedented pillar-like 3-D network in a compound that displayed high thermal stability and red fluorescence emission. This has potential applications in the field of material chemistry and fluorescence-based technologies (Xiong et al., 2001).
Biodegradation Studies
The biodegradation of this compound by mixed bacterial cultures has been investigated, providing valuable insights into the environmental fate of such compounds and their potential removal from ecosystems through biological means (Contzen et al., 1996).
Chemical Analysis and Instrumentation
In the field of chemical analysis, this compound has been recommended for use with hydrofluoric acid during the dissolution of silicate rocks and minerals, highlighting its utility in geochemical analysis and instrumental techniques (Cohen, Hemmes & Puffer, 1975).
Safety and Hazards
Properties
CAS No. |
31375-02-7 |
---|---|
Molecular Formula |
C6H6O6S2 |
Molecular Weight |
238.2 g/mol |
IUPAC Name |
benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C6H6O6S2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) |
InChI Key |
OATNQHYJXLHTEW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O |
31375-02-7 | |
Pictograms |
Corrosive |
Synonyms |
enzene-1,4-disulfonic acid Disulf |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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